molecular formula C12H14N2O B4643891 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

Cat. No. B4643891
M. Wt: 202.25 g/mol
InChI Key: FKZWKSDBSPEPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as EMQMCM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EMQMCM is a quinazolinone derivative that exhibits several interesting properties, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits several interesting properties, including anti-inflammatory, antioxidant, and anticancer activities. 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a key role in the pathogenesis of several inflammatory diseases. In addition, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit potent antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. Finally, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.

Mechanism of Action

The exact mechanism of action of 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation, oxidative stress, and cancer progression. 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. In addition, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. Finally, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone exhibits several interesting biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. In addition, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of several enzymes involved in the production of ROS, including NADPH oxidase and xanthine oxidase. Finally, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit antiangiogenic activity, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. The compound is relatively easy to synthesize, and it can be obtained in a relatively pure form. In addition, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone exhibits several interesting properties, including anti-inflammatory, antioxidant, and anticancer activities, which make it a useful tool for studying the mechanisms of these diseases. However, there are also several limitations to using 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in lab experiments. The compound is relatively unstable, and it can degrade over time, which may affect the results of experiments. In addition, 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

Future Directions

There are several future directions for further research on 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One potential direction is to study the compound's pharmacokinetic and pharmacodynamic properties in vivo, in order to better understand its potential applications in the treatment of human diseases. In addition, further studies are needed to elucidate the exact mechanism of action of 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, in order to identify potential targets for drug development. Finally, there is a need for further studies to evaluate the safety and efficacy of 3-ethyl-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in human clinical trials, in order to determine its potential as a therapeutic agent.

properties

IUPAC Name

3-ethyl-7-methyl-4-methylidene-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-14-9(3)10-6-5-8(2)7-11(10)13-12(14)15/h5-7H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZWKSDBSPEPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C)C2=C(C=C(C=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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